
Tetrabutylantimony(V) bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrabutylantimony(V) bromide is an organometallic compound with the chemical formula [CH3(CH2)3]4SbBr. It is a compound of antimony, a metallic element with the chemical symbol Sb and atomic number 51. This compound is known for its unique properties and applications in various fields of scientific research .
Méthodes De Préparation
Tetrabutylantimony(V) bromide can be synthesized through various synthetic routes. One common method involves the reaction of antimony pentachloride with butyl lithium, followed by the addition of bromine. The reaction conditions typically require a controlled environment to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the required purity .
Analyse Des Réactions Chimiques
Tetrabutylantimony(V) bromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: It can be reduced to lower oxidation state antimony compounds.
Substitution: this compound can undergo substitution reactions where the bromide ion is replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides. .
Applications De Recherche Scientifique
Tetrabutylantimony(V) bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of other organometallic compounds and as a catalyst in certain industrial processes
Mécanisme D'action
The mechanism of action of tetrabutylantimony(V) bromide involves its interaction with various molecular targets and pathways. It can conjugate with reduced glutathione to form complexes that participate in various biochemical processes. Additionally, it can catalyze isomerization reactions that contribute to the biosynthesis of steroid hormones. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Tetrabutylantimony(V) bromide can be compared with other similar compounds, such as:
- Tetrabutylphosphonium bromide
- Trimethylantimony
- Antimony tri-n-butyl These compounds share some similarities in their chemical structure and properties but differ in their specific applications and reactivity. This compound is unique due to its specific combination of butyl groups and bromide ion, which imparts distinct chemical and physical properties .
Propriétés
Numéro CAS |
45212-19-9 |
|---|---|
Formule moléculaire |
C16H36BrSb |
Poids moléculaire |
430.12 g/mol |
Nom IUPAC |
bromo(tetrabutyl)-λ5-stibane |
InChI |
InChI=1S/4C4H9.BrH.Sb/c4*1-3-4-2;;/h4*1,3-4H2,2H3;1H;/q;;;;;+1/p-1 |
Clé InChI |
JVFNASPYONXEIE-UHFFFAOYSA-M |
SMILES canonique |
CCCC[Sb](CCCC)(CCCC)(CCCC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)benzonitrile](/img/structure/B14150022.png)
![(3As,3br,8s,10bs,12as)-5-fluoro-12a-methyl-1-oxo-1,2,3,3a,3b,4,5,6,7,8,9,10,10b,11,12,12a-hexadecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8-yl acetate](/img/structure/B14150027.png)



![Ethyl (2E)-3-{2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}prop-2-enoate](/img/structure/B14150044.png)
![11-(4-Bromophenyl)-7,8-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo(b,e)[1,4]diazepin-1-one](/img/structure/B14150049.png)
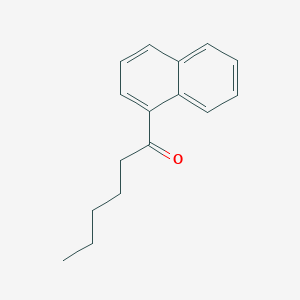
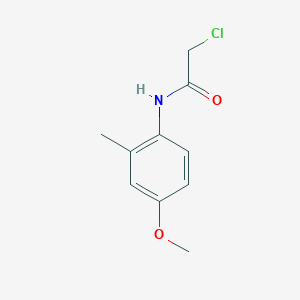
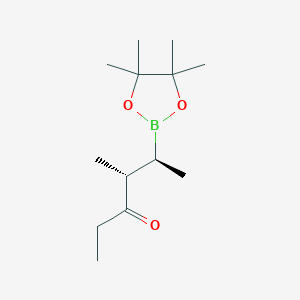
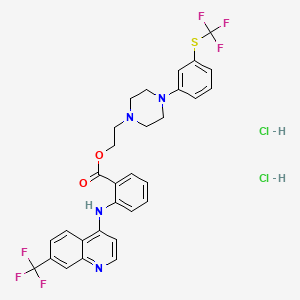
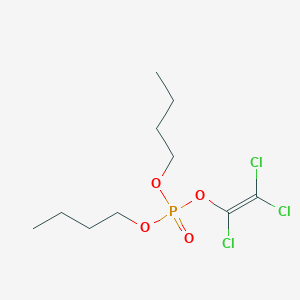
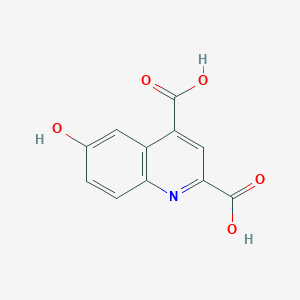
![N-[(trifluoromethyl)sulfonyl]glycine](/img/structure/B14150093.png)
